4-Ethyl-2,2,4,5-tetramethylhexane
Description
4-Ethyl-2,2,4,5-tetramethylhexane (IUPAC name: 4-ethyl-2,2,4,5-tetramethylhexane) is a branched alkane with the molecular formula C₁₂H₂₆. Its structure features a hexane backbone substituted with an ethyl group at position 4 and methyl groups at positions 2, 2, 4, and 5. This compound is part of the broader family of branched alkanes, which are characterized by reduced intermolecular van der Waals forces compared to linear alkanes, leading to distinct physical and chemical properties.
Properties
CAS No. |
62185-05-1 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
4-ethyl-2,2,4,5-tetramethylhexane |
InChI |
InChI=1S/C12H26/c1-8-12(7,10(2)3)9-11(4,5)6/h10H,8-9H2,1-7H3 |
InChI Key |
HAVVVIZEMKFOFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC(C)(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,2,4,5-tetramethylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as 2,2,4,5-tetramethylhexane, with an ethylating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of 4-Ethyl-2,2,4,5-tetramethylhexane may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,2,4,5-tetramethylhexane primarily undergoes reactions typical of alkanes, such as:
Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.
Halogenation: Reaction with halogens, such as chlorine or bromine, under UV light to form haloalkanes.
Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.
Common Reagents and Conditions
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (e.g., chlorine) and UV light.
Cracking: Requires high temperatures and, in some cases, a catalyst.
Major Products
Combustion: Carbon dioxide and water.
Halogenation: Haloalkanes (e.g., 4-ethyl-2,2,4,5-tetramethylhexyl chloride).
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
4-Ethyl-2,2,4,5-tetramethylhexane has various applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of branched alkanes in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to hydrocarbon metabolism.
Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
As an alkane, 4-Ethyl-2,2,4,5-tetramethylhexane primarily exerts its effects through non-specific interactions with other molecules. Its mechanism of action involves:
Hydrophobic Interactions: The non-polar nature of alkanes allows them to interact with other hydrophobic molecules, influencing solubility and miscibility.
Van der Waals Forces: Weak intermolecular forces that contribute to the physical properties of the compound, such as boiling point and melting point.
Comparison with Similar Compounds
Table 1: Comparative Physical Properties of Selected Branched Alkanes
*Target compound; †Estimated based on chain length and branching; ‡Inferred from symmetry and branching trends .
Key Observations :
- Boiling Points : Longer chains and increased branching generally reduce boiling points due to decreased surface area for intermolecular interactions. However, the target compound’s higher molecular weight (C₁₂H₂₆ vs. C₁₀H₂₂) offsets this trend, resulting in a higher boiling point than shorter analogs .
- Melting Points : Symmetrical branching (e.g., methyl groups at positions 2 and 2 in the target compound) enhances crystalline packing, increasing melting points compared to less symmetric isomers .
- Solubility : Low water solubility is typical for branched alkanes, as seen in 2,2,4,5-tetramethylhexane (H = 8.0 × 10⁻⁷), which aligns with the hydrophobic nature of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
